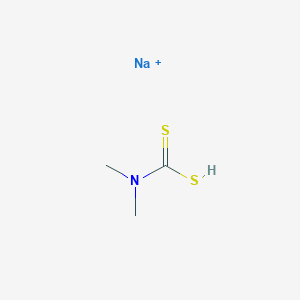

Sodium dimethyldithiocarbamate

Description

Sodium dimethyldithiocarbamate (SDDC, CAS 128-04-1) is a sodium salt of dimethyldithiocarbamate, characterized by the molecular formula C₃H₆NS₂Na. It is widely utilized as a heavy metal chelating agent in wastewater treatment and hazardous waste management due to its ability to form stable complexes with metals like Cu, Pb, and Hg . SDDC also finds applications in agriculture as a fungicide and in the rubber industry as a vulcanization accelerator . However, its environmental persistence and neurotoxic effects, such as motor deficits and dopaminergic pathway damage in mice, raise concerns about ecological and health risks .

Properties

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRVIHUFHQIAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027050 | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline] | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with water | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.43 g/mL at 20 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid (40% w/w aqueous solution) | |

CAS No. |

128-04-1, 72140-17-1 | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyldithio-, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072140171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/769GO8W6QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

110 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Procedure

The pot reaction method involves the direct reaction of dimethylamine (40% aqueous solution) with carbon disulfide in the presence of sodium hydroxide. The exothermic reaction proceeds as follows:

In a typical setup, dimethylamine and sodium hydroxide are mixed in a reactor equipped with an agitator. Carbon disulfide is added dropwise at 10–15°C to control the exothermic heat release, ensuring the temperature remains below 30°C. After completion, the mixture is stirred for 1–2 hours, filtered to remove insoluble residues, and allowed to crystallize. The aqueous solution is then concentrated under reduced pressure to obtain the final product.

Key Parameters and Challenges

-

Temperature Control : Maintaining temperatures below 30°C is critical to minimize side reactions, such as the decomposition of intermediates into carbon disulfide and methylamine.

-

Residence Time : Extended reaction times (1–2 hours) are required for complete conversion, limiting throughput.

-

Yield and Purity : Industrial batches typically achieve 85–90% yield, with impurities arising from incomplete reactions or residual dimethylamine.

Table 1: Pot Reaction Method Parameters

Industrial Limitations

The method’s batch nature and manual temperature regulation often lead to pipeline blockages due to solid byproducts, requiring frequent maintenance. Additionally, the need for post-reaction crystallization and mother liquor recycling complicates large-scale production.

Improved Pot Reaction Method

Two-Step Synthesis Optimization

To address inefficiencies, the traditional process is divided into two stages:

Technological Advancements

-

Automated Temperature Control : Feedback systems regulate reactor temperatures within ±2°C, reducing side reactions.

-

Nitrogen Purging : Inert gas introduction prevents oxidation and maintains pressure balance, improving safety.

-

Yield Enhancement : This method achieves 92–95% yield by minimizing carbon disulfide excess and optimizing NaOH stoichiometry.

Microchannel Continuous Reaction Method

Process Design and Flow Dynamics

The microchannel method employs a Y-type mixer and microreactor (diameter: 6 mm) for continuous synthesis. Reactants are pumped at 60 mL/min, with a residence time of 10 seconds at 25°C. The setup includes:

Performance Metrics

Table 2: Microchannel vs. Pot Reaction Comparison

Industrial Applications

This method is adopted for high-purity SDDC production in pharmaceuticals and electronics, where trace impurities are unacceptable. Its continuous operation aligns with Industry 4.0 standards, enabling real-time monitoring and adaptive control.

Critical Analysis of Methodologies

Scientific Research Applications

Dibenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Dibenzylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.

Industry: Dibenzylamine is used as an intermediate in the production of dyes, rubber chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of dibenzylamine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Dibenzylamine can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Metal Chelation: Dibenzylamine can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Dithiocarbamates

Structural and Functional Comparisons

Dithiocarbamates share a common core structure (R₂NCS₂⁻) but differ in alkyl substituents (R groups) and counterions, which influence their chemical behavior and applications. Below is a comparative analysis of SDDC with key analogs:

Table 1: Key Properties of SDDC and Similar Dithiocarbamates

Efficacy in Heavy Metal Chelation

- SDDC : Forms stable micro-sized chelates with Cu and Pb, but laboratory tests show insufficient efficacy to reduce 50 ppm Cd, Cu, or Hg to EPA standards .

- TMT (Trimercaptotriazine) and Thio-Red : Tested alongside SDDC; all failed to meet EPA thresholds, with SDDC showing higher leaching rates .

- Sodium Diethyldithiocarbamate : Effective in treating nickel carbonyl poisoning but less studied for wastewater applications .

Environmental Stability and Degradation

- Biodegradation : SDDC’s biodegradability improves at lower concentrations (30 mg/L vs. 100 mg/L), but its transformation in plants yields unidentified fungitoxic metabolites .

- Adsorption Dynamics : Thiram degrades faster than ziram on gold films, as shown by surface-enhanced vibrational spectroscopy, impacting detection methods .

Regulatory and Market Trends

- SDDC Market : Projected CAGR of XX% from 2025–2033, driven by water treatment demand, though challenged by toxicity concerns .

- Regulatory Status : Sodium and potassium dimethyldithiocarbamate registrations were discontinued in favor of safer alternatives, while thiram remains restricted to seed treatments .

Biological Activity

Sodium dimethyldithiocarbamate (SDDC) is an organosulfur compound with significant biological activity, primarily due to its chelating properties and interactions with metal ions. This article explores the biological effects, mechanisms of action, and relevant research findings regarding SDDC.

This compound has the molecular formula and a molecular weight of approximately 143.21 g/mol. It typically appears as a pale yellow, water-soluble salt. The compound functions as a bidentate ligand, allowing it to form coordinate covalent bonds with metal ions through its sulfur atoms, effectively reducing the reactivity of these metals and altering their biological interactions.

1. Antiparasitic Effects

Research has shown that SDDC exhibits antiparasitic activity against various strains of Trypanosoma cruzi, the causative agent of Chagas disease. The compound acts by generating reactive oxygen species (ROS) and chelating essential metal ions necessary for the survival of the parasite .

- Case Study : In a study evaluating the effects of SDDC on T. cruzi, different concentrations were tested on epimastigote and trypomastigote forms. The results indicated that SDDC significantly reduced the viability of these parasites, with lower concentrations affecting mammalian RAW cells more than 3T3 cells, demonstrating selective toxicity towards parasites .

2. Toxicological Studies

Toxicological assessments have revealed that SDDC can induce various adverse effects in mammals. In rodent studies, exposure to SDDC resulted in increased liver weight, degeneration, and necrosis in liver tissues. Additionally, thyroid-related effects such as hyperplasia and carcinomas were observed .

- Table 1: Summary of Toxicological Findings

| Study Type | Organ Affected | Observed Effect | NOAEL (mg/kg bw/day) |

|---|---|---|---|

| Short-term (4 weeks) | Liver | Degeneration, necrosis | 3 |

| Long-term (2 years) | Thyroid | C-cell adenoma/carcinoma | Not identified |

| Chronic (13 weeks) | General (multiple organs) | Reduced body weight, organ weight changes | 100 |

3. Chelation Properties

The chelation ability of SDDC is notable for its role in detoxifying heavy metals and mitigating oxidative stress. By binding to metals, SDDC can prevent metal-induced cellular damage and has been studied for potential applications in treating metal toxicity.

Research Findings

Several studies have investigated the biological activity of this compound:

- Conductivity Studies : Research measured the electrical conductivity of dilute solutions of SDDC in dimethylformamide at varying temperatures (25°C to 40°C). The findings indicated that conductivity increases with temperature due to enhanced ion mobility and solvation dynamics .

- Thermodynamic Parameters : The activation energy () was found to be positive, indicating that ion association processes are favored over dissociation at higher temperatures. This suggests a thermodynamically favorable interaction between SDDC and metal ions in solution .

Q & A

Q. What are the standard protocols for synthesizing sodium dimethyldithiocarbamate (SDMC) with high purity?

SDMC is typically synthesized via a two-step reaction:

- Step 1: Pre-react dimethylamine and carbon disulfide (CS₂) in a pipeline reactor to form an intermediate.

- Step 2: Introduce sodium hydroxide (NaOH) to the intermediate under controlled pH and temperature to precipitate SDMC. This method minimizes side reactions (e.g., CS₂-NaOH interactions) and ensures ≥95% purity . Key parameters: Temperature (20–25°C), molar ratios (1:1:1 for dimethylamine:CS₂:NaOH), and agitation speed.

Q. How can spectroscopic techniques validate SDMC’s structural integrity during synthesis?

- FT-IR: Confirm the presence of dithiocarbamate groups (C=S stretching at 950–1000 cm⁻¹ and N–C–S bands at 1450–1500 cm⁻¹).

- UV-Vis: Monitor ligand-to-metal charge transfer (LMCT) bands (~260–280 nm) to assess purity.

- NMR (¹H/¹³C): Verify methyl group environments (δ ~3.0–3.5 ppm for N–CH₃ in ¹H NMR) .

Q. What are the best practices for storing SDMC to prevent degradation?

Store SDMC in airtight containers under nitrogen to avoid oxidation. Refrigeration (4°C) reduces hydrolysis risks. Pre-dry solvents (e.g., ethanol) if used in solution-phase reactions. Note: Aqueous solutions degrade faster, with a half-life of ~48 hours at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for SDMC across studies?

Discrepancies often arise from:

- Model organism variability: C. elegans studies show LC₅₀ values of 0.5–1.2 mM , while murine models report neurotoxicity at 50 mg/kg .

- Experimental design: Control for confounding factors (e.g., pH in aquatic toxicity assays, which affects SDMC stability). Methodological fix: Use standardized OECD guidelines for toxicity testing and validate results with orthogonal assays (e.g., oxidative stress markers like glutathione depletion) .

Q. What advanced techniques enable real-time monitoring of SDMC degradation dynamics?

- Dark-field microscopy: Track degradation via scattered light intensity changes (e.g., aggregation kinetics in aqueous media) .

- HPLC-MS/MS: Quantify degradation products (e.g., dimethylamine, CS₂) with a C18 column and electrospray ionization (ESI⁻ mode) .

- In situ Raman spectroscopy: Detect S–S bond formation (450–500 cm⁻¹) during oxidative degradation .

Q. How can SDMC’s metal-chelating efficiency be optimized for wastewater treatment applications?

- pH optimization: SDMC chelates Cu²+ and Zn²+ optimally at pH 6–7. Below pH 5, protonation reduces binding capacity.

- Molar ratio studies: Use a 2:1 (SDMC:metal) ratio for maximal precipitation efficiency (>90% removal).

- Competing ligands: Pre-treat water with EDTA to sequester interfering ions (e.g., Ca²+) .

Q. What statistical models are suitable for analyzing dose-response relationships in SDMC toxicity studies?

- Probit analysis: Fit non-linear curves for LC₅₀/EC₅₀ calculations in C. elegans or cell-based assays.

- ANOVA with post-hoc tests: Compare treatment groups in neurobehavioral rodent studies (e.g., open-field tests for motor deficits) .

- Machine learning: Train random forest models on omics data (transcriptomics/proteomics) to identify toxicity pathways .

Experimental Design & Data Analysis

Q. How to design a study assessing SDMC’s environmental fate in soil systems?

- Column leaching experiments: Simulate rainfall to measure SDMC mobility (Kd values < 0.5 indicate high leaching potential).

- Microbial degradation assays: Incubate soil with ¹⁴C-labeled SDMC and quantify mineralization via scintillation counting.

- QSPR modeling: Predict degradation half-lives using molecular descriptors (e.g., logP, polar surface area) .

Q. What controls are essential when studying SDMC’s inhibition of dopamine synthesis in vitro?

Q. How to address conflicting spectroscopic data in SDMC-metal complex studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.